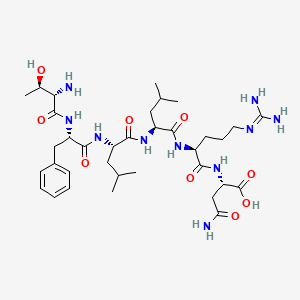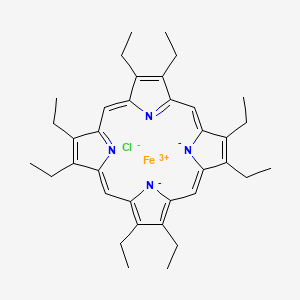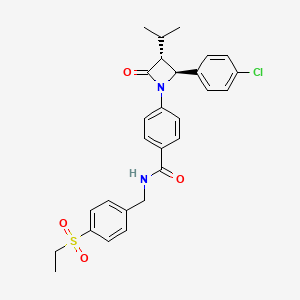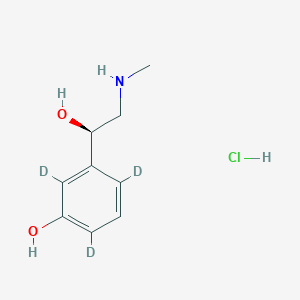
(R)-(-)-Phenylephrine-2,4,6-D3 hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylephrine-2,4,6-d3 (hydrochloride) is a deuterium-labeled derivative of Phenylephrine hydrochloride. It is a selective alpha-1 adrenergic receptor agonist, which means it primarily stimulates alpha-1 adrenergic receptors. This compound is often used in scientific research due to its stable isotopic labeling, which allows for precise quantitation in pharmacokinetic and metabolic studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenylephrine-2,4,6-d3 (hydrochloride) involves the incorporation of deuterium atoms at specific positions on the phenylephrine molecule. The general synthetic route includes the following steps:
Deuteration: The introduction of deuterium atoms into the phenylephrine molecule. This can be achieved through catalytic hydrogenation using deuterium gas.
Hydrochloride Formation: The deuterated phenylephrine is then reacted with hydrochloric acid to form the hydrochloride salt
Industrial Production Methods
Industrial production of Phenylephrine-2,4,6-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using large quantities of deuterium gas and catalysts to achieve efficient deuteration.
Purification: The deuterated product is purified using techniques such as crystallization or chromatography.
Hydrochloride Formation: The purified deuterated phenylephrine is then converted to its hydrochloride salt form
化学反応の分析
Types of Reactions
Phenylephrine-2,4,6-d3 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group on the phenylephrine molecule can be oxidized to form a ketone.
Reduction: The ketone group can be reduced back to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of substituted phenylephrine derivatives
科学的研究の応用
Phenylephrine-2,4,6-d3 (hydrochloride) has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Studies: Helps in understanding the metabolic pathways and the effects of deuteration on drug metabolism.
Receptor Binding Studies: Used to study the binding affinity and selectivity of alpha-1 adrenergic receptors.
Clinical Research: Investigated for its potential therapeutic effects in conditions such as hypotension and nasal congestion
作用機序
Phenylephrine-2,4,6-d3 (hydrochloride) exerts its effects by selectively binding to alpha-1 adrenergic receptors. This binding leads to:
Vasoconstriction: Constriction of blood vessels, which increases blood pressure.
Mydriasis: Dilation of the pupils.
Decongestion: Reduction of nasal congestion by constricting blood vessels in the nasal passages
The molecular targets involved include the alpha-1D, alpha-1B, and alpha-1A adrenergic receptors .
類似化合物との比較
Phenylephrine-2,4,6-d3 (hydrochloride) can be compared with other similar compounds such as:
Phenylephrine hydrochloride: The non-deuterated form, which has similar pharmacological effects but different pharmacokinetic properties.
Pseudoephedrine: Another decongestant with a different mechanism of action, primarily acting on beta-adrenergic receptors.
Oxymetazoline: A nasal decongestant with a longer duration of action but different receptor selectivity
Phenylephrine-2,4,6-d3 (hydrochloride) is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies .
特性
分子式 |
C9H14ClNO2 |
|---|---|
分子量 |
206.68 g/mol |
IUPAC名 |
2,4,6-trideuterio-3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m0./s1/i3D,4D,5D; |
InChIキー |
OCYSGIYOVXAGKQ-TVZTYWMASA-N |
異性体SMILES |
[2H]C1=CC(=C(C(=C1[C@H](CNC)O)[2H])O)[2H].Cl |
正規SMILES |
CNCC(C1=CC(=CC=C1)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


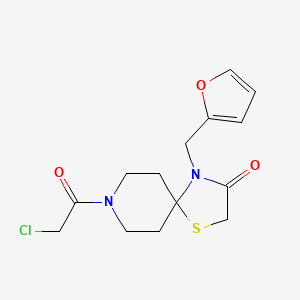
![(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12408873.png)
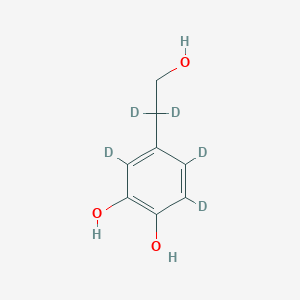
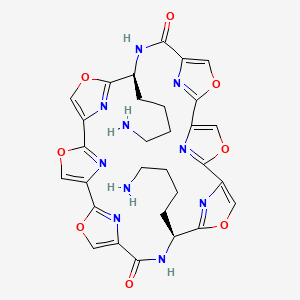
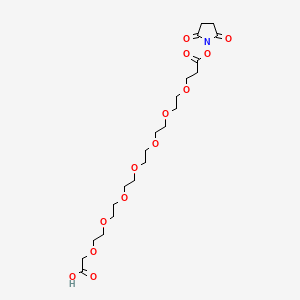


![5-chloro-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12408901.png)
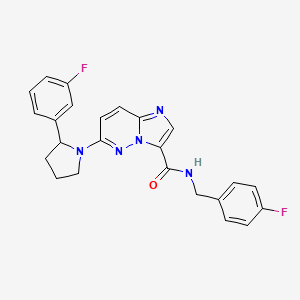

![sodium;[(3R,5R,9S,10S,12S,13R,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12408909.png)
